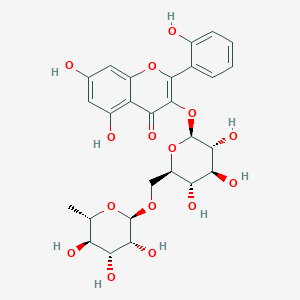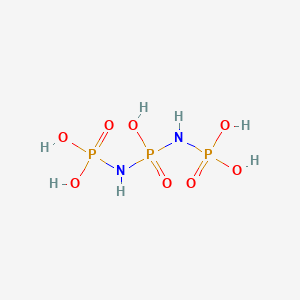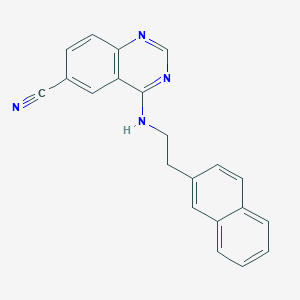
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly found in nature and are responsible for the aromas of many fruits. This particular compound is characterized by the presence of a dioxolane ring and an oleate ester group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate typically involves the esterification of oleic acid with (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release oleic acid, which is known to have various biological effects. The dioxolane ring may also interact with enzymes or receptors, modulating their activity and leading to specific physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Oleate: Similar in structure but lacks the dioxolane ring.
Ethyl Oleate: Another ester of oleic acid, differing in the alcohol component.
Propylene Glycol Oleate: Contains a different glycol moiety.
Uniqueness
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H44O4 |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-/t22-/m1/s1 |
InChI-Schlüssel |
LEEQPXMGHNSQNP-SSSWZJSRSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1COC(O1)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)





